3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE
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Overview
Description
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE is a complex organic compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of adamantane derivatives with suitable alkylating agents to introduce the adamantane moiety. This is followed by the formation of the oxazolidinone ring through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The adamantane moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety provides a rigid framework that enhances the compound’s binding affinity to its targets. The oxazolidinone ring can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core structure.
Oxazolidinones: Compounds such as linezolid and tedizolid are well-known oxazolidinone antibiotics.
Uniqueness
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE is unique due to the combination of the adamantane moiety and the oxazolidinone ring, which imparts both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-16(2)6-5-7-21(3)22(4,26)24(20(25)28-21)8-9-27-23-13-17-10-18(14-23)12-19(11-17)15-23/h6,17-19,26H,5,7-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLMWFREGFLQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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